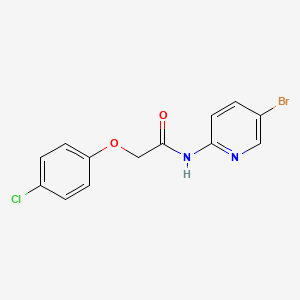

![molecular formula C15H13N3OS B5559285 N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)

N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazine and thiophene derivatives often involves Suzuki cross-coupling reactions, as demonstrated by Ahmad et al. (2021), who synthesized a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. This method typically employs a cross-coupling of bromo-thiophene carboxamides with aryl/heteroaryl boronic acids, facilitated by palladium catalysis (Ahmad et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide" is characterized by their crystalline forms, which are often elucidated using X-ray crystallography. For instance, compounds with pyrazole and thiophene rings have been found to exhibit specific crystal packing patterns influenced by hydrogen bonding and π-π interactions, as noted in studies on related molecules (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving pyrazine and thiophene derivatives can vary widely depending on the functional groups present. The presence of a pyrazine ring often introduces reactivity towards electrophilic substitution, while the thiophene moiety can undergo nucleophilic substitution reactions. The electronic properties of these compounds, such as frontier molecular orbitals and HOMO-LUMO gaps, are crucial for understanding their chemical behavior, which can be analyzed through DFT calculations (Ahmad et al., 2021).

Aplicaciones Científicas De Investigación

Facile Synthesis and Electronic Properties

A study detailed the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, showcasing a method for creating compounds with potential in electronic and nonlinear optical applications. The research highlighted how different substituents on the pyrazine ring influence electronic properties like the HOMO-LUMO energy gap and hyperpolarizability, indicating these compounds' suitability for use in electronic materials and devices (Ahmad et al., 2021).

Antimycobacterial Agents

Another significant application is in the field of antimicrobial research, where derivatives of N-(pyrazin-2-yl)benzamides were designed as antimycobacterial agents. These compounds were tested for activity against Mycobacterium tuberculosis and other bacterial and fungal strains, showing that certain derivatives possess lower cytotoxicity and better selectivity, making them promising candidates for developing new antimycobacterial drugs (Zítko et al., 2018).

Antiavian Influenza Virus Activity

Furthermore, benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, exhibiting remarkable antiavian influenza virus activity. This synthesis route opens up new possibilities for developing antiviral drugs, particularly against bird flu influenza H5N1, highlighting the potential of N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide derivatives in antiviral research (Hebishy et al., 2020).

Propiedades

IUPAC Name |

N-[(5-methylpyrazin-2-yl)methyl]-1-benzothiophene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-10-7-17-13(8-16-10)9-18-15(19)12-2-3-14-11(6-12)4-5-20-14/h2-8H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFWCLVVXCSKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CNC(=O)C2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5559222.png)

![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)

![1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5559240.png)

![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)

![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)

![2-(3,4-difluorobenzyl)-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559250.png)

![2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)

![5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide](/img/structure/B5559256.png)

![2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)

![N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559267.png)

![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)

![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)